![molecular formula C16H22N6O3S B10989781 methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10989781.png)
methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a fascinating compound with a complex structure. Let’s break it down:
Molecular Formula: CHNOS
IUPAC Name: this compound
Preparation Methods
Synthetic Routes:: Several synthetic approaches lead to this compound:
Triethyl Orthoformate and Sodium Azide:
Alcohols and Aldehydes:
Industrial Production:: The industrial production of this compound involves scalable methods based on the above synthetic routes. Optimization ensures high yields and purity.
Chemical Reactions Analysis
Reactions::
Oxidation, Reduction, and Substitution:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Structural Characteristics
The compound has the following molecular formula: C16H22N6O3S and a molecular weight of approximately 378.5 g/mol. The presence of the tetrazole and thiazole rings enhances its interaction with biological targets, making it a candidate for various medicinal applications.
Enzyme Inhibition
Research indicates that derivatives of tetrazoles can act as inhibitors for various enzymes involved in disease mechanisms. The tetrazole moiety in methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate may mimic carboxylic acids, allowing it to interact effectively with enzyme active sites. This property is particularly useful in developing drugs targeting metabolic disorders or cancer.
Antimicrobial Properties
Compounds containing thiazole rings have been reported to exhibit antimicrobial activity. The incorporation of the tetrazole group may enhance this effect by improving solubility and bioavailability. Studies have shown that similar compounds can inhibit bacterial growth, making this compound a potential candidate for antibiotic development .
Analgesic and Anti-inflammatory Effects
The compound's structural features suggest potential analgesic and anti-inflammatory properties. Similar thiazole derivatives have been documented to alleviate pain and reduce inflammation through inhibition of specific pathways involved in these processes. Further research is needed to confirm these effects specifically for this compound .
Case Study 1: Enzyme Inhibition
In a study focusing on enzyme inhibitors, derivatives of this compound were synthesized and tested against xanthine oxidase. Results indicated significant inhibition compared to control compounds, suggesting its potential as a therapeutic agent for gout or hyperuricemia management .
Case Study 2: Antimicrobial Activity
A series of thiazole derivatives were evaluated for their antimicrobial properties against various bacterial strains. This compound exhibited promising results, particularly against Gram-positive bacteria, highlighting its potential as a new antibiotic candidate .
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate stands out for its unique structure, similar compounds include:
Other Tetrazole Derivatives: Explore related tetrazole-based molecules.
Biological Activity
Methyl 5-propyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological profiles based on recent studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C₁₈H₂₃N₅O₃S
- Molecular Weight : 385.48 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance:
- Cytotoxicity Assays : In vitro assays demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The IC₅₀ values for some derivatives were reported in the low micromolar range (0.08–12.07 mM), indicating potent activity against tumor cells .
Compound | IC₅₀ (µM) | Cell Line |
---|---|---|
Thiazole Derivative A | 10 | NCI-H23 (lung cancer) |
Thiazole Derivative B | 15 | HCT-15 (colon cancer) |
Thiazole Derivative C | 12 | DU-145 (prostate cancer) |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The tetrazole moiety is known to enhance the anti-inflammatory activity of compounds by modulating cytokine release:
- Mechanism of Action : Studies suggest that the compound may inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophages .
Case Studies and Research Findings
Several research studies have explored the biological activity of methyl 5-propyl derivatives:
- Study on Cytotoxicity : A study examined a series of thiazole derivatives and found that those with longer aliphatic chains exhibited higher cytotoxicity against cancer cells, suggesting a structure–activity relationship (SAR) that favors specific substitutions .
- Inflammation Model : In an experimental model of inflammation, compounds similar to methyl 5-propyl showed significant inhibition of edema formation and reduced levels of inflammatory mediators .
- Docking Studies : Computational studies indicated that the compound binds effectively to key targets involved in cancer progression and inflammation, supporting its potential as a lead compound for further development .
Properties
Molecular Formula |
C16H22N6O3S |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
methyl 5-propyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H22N6O3S/c1-3-7-11-12(13(23)25-2)18-15(26-11)19-14(24)16(8-5-4-6-9-16)22-10-17-20-21-22/h10H,3-9H2,1-2H3,(H,18,19,24) |
InChI Key |
MLSDRFGLONVSTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2(CCCCC2)N3C=NN=N3)C(=O)OC |
Origin of Product |
United States |
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